oleoyl-L-carnitine

Description

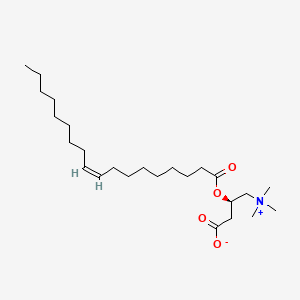

Structure

2D Structure

Properties

IUPAC Name |

(3R)-3-[(Z)-octadec-9-enoyl]oxy-4-(trimethylazaniumyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H47NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(29)30-23(21-24(27)28)22-26(2,3)4/h12-13,23H,5-11,14-22H2,1-4H3/b13-12-/t23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPOLTUVFXFHAHI-WHIOSMTNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H47NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501033061 | |

| Record name | L-Oleoylcarnitine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501033061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38677-66-6 | |

| Record name | Oleoylcarnitine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38677-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oleoyllevocarnitine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038677666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Oleoylcarnitine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501033061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OLEOYLLEVOCARNITINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IQ19DDF3A0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Role of Oleoyl-L-Carnitine in Beta-Oxidation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleoyl-L-carnitine, an acylcarnitine ester of oleic acid, is a central figure in the intricate process of mitochondrial long-chain fatty acid β-oxidation. Its primary and indispensable role is to facilitate the transport of oleic acid, a ubiquitous monounsaturated fatty acid, from the cytoplasm across the impermeable inner mitochondrial membrane into the mitochondrial matrix. This transport, orchestrated by the carnitine shuttle system, is a critical rate-limiting step for the subsequent β-oxidation of oleic acid to generate ATP. Dysregulation of this compound metabolism is increasingly implicated in a spectrum of metabolic diseases, including insulin resistance, type 2 diabetes, and cardiovascular disease, making it a molecule of significant interest for both basic research and therapeutic development. This technical guide provides an in-depth exploration of the biochemical journey of this compound, its enzymatic interactions, regulatory networks, and the experimental methodologies employed to investigate its function.

The Carnitine Shuttle: The Gateway for Long-Chain Fatty Acid Oxidation

The inner mitochondrial membrane presents a formidable barrier to long-chain fatty acids (LCFAs) activated to their coenzyme A (CoA) esters in the cytoplasm. The carnitine shuttle is the elegant biological solution to this challenge, a multi-step process that ensures a steady supply of LCFAs for mitochondrial β-oxidation. This compound is a key intermediate in this shuttle.

The shuttle involves three core enzymatic players:

-

Carnitine Palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the transesterification of oleoyl-CoA with L-carnitine to form this compound and free CoA.[1][2] This is the committed and primary regulatory step of long-chain fatty acid oxidation.

-

Carnitine-Acylcarnitine Translocase (CACT): This transporter, embedded in the inner mitochondrial membrane, facilitates the antiport of this compound from the intermembrane space into the mitochondrial matrix in exchange for a molecule of free carnitine.[3][4]

-

Carnitine Palmitoyltransferase II (CPT2): Situated on the matrix side of the inner mitochondrial membrane, CPT2 catalyzes the reverse reaction of CPT1, converting this compound and mitochondrial CoA back into oleoyl-CoA and free L-carnitine.[2][3]

The regenerated oleoyl-CoA is now primed to enter the β-oxidation spiral within the mitochondrial matrix.

Quantitative Data on this compound Metabolism

Precise quantitative data is paramount for understanding the kinetics and regulation of this compound's role in β-oxidation. The following tables summarize key kinetic parameters and comparative metabolic effects.

Table 1: Enzyme Kinetic Parameters for the Carnitine Shuttle

| Enzyme | Substrate | Km | Vmax (nmol/min/mg protein) | Tissue/Source | Reference |

| CPT1A (Liver) | L-Carnitine | ~30 µM | Not specified | Pig Liver | [5] |

| Oleoyl-CoA | Not specified | Not specified | - | ||

| CPT1B (Muscle) | L-Carnitine | ~500 µM | Not specified | Pig Skeletal Muscle | [5] |

| Oleoyl-CoA | Not specified | Not specified | - | ||

| CPT2 | Palmitoyl-L-carnitine | 20 ± 6 µM (K0.5) | Not specified | Purified Rat Liver | [6] |

| This compound | Not specified | Not specified | - | ||

| CACT | Acetyl-carnitine | Not specified | Not specified | Cultured Fibroblasts | [7] |

| This compound | Not specified | Not specified | - |

Note: Direct kinetic data for this compound as a substrate for CPT1 and CPT2 is not consistently reported in the literature. The values for palmitoyl-L-carnitine with CPT2 are provided as an indication of the enzyme's affinity for long-chain acylcarnitines.

Table 2: Comparative Metabolic Effects of Oleoylcarnitine vs. Palmitoylcarnitine

| Parameter | Oleoylcarnitine | Palmitoylcarnitine | Reference |

| Mitochondrial Respiration | Supports or has a neutral effect. | Can impair at high concentrations. | [8] |

| Reactive Oxygen Species (ROS) Production | Does not significantly increase; may be protective. | Increases ROS production. | [8] |

| Mitochondrial Membrane Potential (ΔΨm) | Tends to preserve or cause slight hyperpolarization. | Dose-dependent depolarization at high concentrations. | [8] |

| Insulin-stimulated Akt phosphorylation | Protective; can prevent palmitate-induced inhibition. | Inhibits Akt phosphorylation. | [8] |

Table 3: Inhibition of CPT1 by Malonyl-CoA

| Tissue/Preparation | Substrate | IC50 of Malonyl-CoA | Reference |

| Isolated Muscle Mitochondria | 25 µM Palmitoyl-CoA | 0.034 µM | [9] |

| Permeabilized Muscle Fibers | 25 µM Palmitoyl-CoA | 0.61 µM | [9] |

| Isolated Muscle Mitochondria | 150 µM Palmitoyl-CoA | 0.49 µM | [9] |

| Permeabilized Muscle Fibers | 150 µM Palmitoyl-CoA | 6.3 µM | [9] |

Note: The IC50 for malonyl-CoA is dependent on the concentration of the acyl-CoA substrate.

Regulation of this compound Flux

The flux of this compound through the carnitine shuttle and subsequent β-oxidation is tightly regulated to meet the cell's energy demands and to coordinate with other metabolic pathways, primarily fatty acid synthesis.

Allosteric Regulation by Malonyl-CoA

The primary and most immediate level of regulation occurs at CPT1, which is allosterically inhibited by malonyl-CoA, the first committed intermediate in de novo fatty acid synthesis.[10][11] This ensures that when fatty acid synthesis is active, fatty acid oxidation is reciprocally inhibited, preventing a futile cycle. The concentration of malonyl-CoA is, in turn, controlled by the phosphorylation state of Acetyl-CoA Carboxylase (ACC).

Hormonal and Kinase-Mediated Regulation

AMP-Activated Protein Kinase (AMPK): In states of low cellular energy (high AMP/ATP ratio), AMPK is activated. AMPK phosphorylates and inactivates ACC, leading to a decrease in malonyl-CoA levels.[12][13] This relieves the inhibition on CPT1, thereby promoting fatty acid oxidation to replenish ATP stores.

Insulin and Glucagon: These hormones play a crucial role in the long-term regulation of fatty acid metabolism.

-

Insulin: Released in the fed state, insulin promotes the dephosphorylation and activation of ACC, leading to increased malonyl-CoA and inhibition of CPT1.[14] Insulin also transcriptionally downregulates CPT1 expression.[15][16]

-

Glucagon: Released during fasting, glucagon signaling leads to the phosphorylation and inactivation of ACC, reducing malonyl-CoA levels and promoting fatty acid oxidation.[15][16] Glucagon also transcriptionally upregulates CPT1 expression.

Detailed Experimental Protocols

Accurate and reproducible experimental methodologies are crucial for elucidating the role of this compound in β-oxidation.

Measurement of CPT1 Activity

This protocol measures the forward reaction of CPT1 by quantifying the formation of radiolabeled acylcarnitine.

-

Materials:

-

Isolated mitochondria or cell homogenates

-

Assay Buffer: 70 mM sucrose, 220 mM mannitol, 10 mM KH2PO4, 5 mM MgCl2, 2 mM EGTA, 10 mM HEPES-KOH (pH 7.4)

-

[³H]L-carnitine

-

Oleoyl-CoA (or other long-chain acyl-CoA)

-

Bovine Serum Albumin (BSA), fatty acid-free

-

Stop Solution: 1 M HCl

-

Butanol

-

Scintillation cocktail and counter

-

-

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes on ice, containing assay buffer and BSA.

-

Add the mitochondrial or cell homogenate sample (typically 20-50 µg of protein).

-

Pre-incubate the tubes at 37°C for 5 minutes.

-

Initiate the reaction by adding a mixture of [³H]L-carnitine and oleoyl-CoA to the desired final concentrations.

-

Incubate at 37°C for a predetermined time (e.g., 5-15 minutes), ensuring the reaction is within the linear range.

-

Stop the reaction by adding ice-cold 1 M HCl.

-

Extract the radiolabeled this compound by adding butanol, vortexing vigorously, and centrifuging to separate the phases. The this compound will partition into the upper butanol phase.

-

Transfer an aliquot of the butanol phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity.

-

Calculate the CPT1 activity as nmol of product formed per minute per mg of protein.

-

Measurement of Fatty Acid Oxidation using a Seahorse XF Analyzer

This protocol measures the oxygen consumption rate (OCR) in intact cells to determine the rate of fatty acid oxidation.

-

Materials:

-

Seahorse XF Cell Culture Microplate

-

Seahorse XF Calibrant, Base Medium, and supplements (L-carnitine)

-

This compound (or oleate conjugated to BSA)

-

Seahorse XF Cell Mito Stress Test Kit (Oligomycin, FCCP, Rotenone/Antimycin A)

-

Etomoxir (CPT1 inhibitor)

-

-

Procedure:

-

Seed cells in a Seahorse XF Cell Culture Microplate and allow them to adhere.

-

Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight.

-

Prepare the assay medium by supplementing Seahorse XF Base Medium with L-carnitine and the this compound substrate.

-

One hour before the assay, replace the culture medium with the prepared assay medium and incubate the plate in a non-CO2 incubator at 37°C.

-

Load the sensor cartridge with the Seahorse XF Cell Mito Stress Test compounds and etomoxir.

-

Calibrate the Seahorse XF Analyzer.

-

Place the cell culture plate in the analyzer and measure the basal OCR.

-

Sequentially inject the compounds (e.g., etomoxir to determine FAO-dependent respiration, followed by oligomycin, FCCP, and rotenone/antimycin A to assess mitochondrial function).

-

The Seahorse XF software calculates OCR in real-time. The decrease in OCR after etomoxir injection is indicative of the rate of fatty acid oxidation.[1][17]

-

Acylcarnitine Profiling by Tandem Mass Spectrometry (MS/MS)

This method allows for the sensitive and specific quantification of a wide range of acylcarnitines, including this compound, in biological samples.

-

Materials:

-

Biological sample (e.g., plasma, dried blood spot)

-

Internal standards (deuterated acylcarnitines)

-

Methanol

-

Butanolic HCl (for derivatization)

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

-

-

Procedure:

-

Sample Preparation:

-

For plasma: Precipitate proteins with cold acetonitrile containing internal standards.

-

For dried blood spots: Punch a small disk and extract with methanol containing internal standards.

-

-

Derivatization: Evaporate the solvent and derivatize the acylcarnitines to their butyl esters using butanolic HCl. This enhances their ionization efficiency.

-

MS/MS Analysis:

-

Introduce the derivatized sample into the mass spectrometer.

-

Use precursor ion scanning or multiple reaction monitoring (MRM) to specifically detect and quantify the different acylcarnitine species based on their mass-to-charge ratios.

-

-

Data Analysis: Quantify the concentration of each acylcarnitine by comparing its peak area to that of its corresponding deuterated internal standard.

-

Conclusion and Future Directions

This compound is a linchpin in the intricate machinery of mitochondrial fatty acid oxidation. Its efficient transport via the carnitine shuttle is fundamental for energy homeostasis, particularly in tissues with high metabolic demands. The dysregulation of this compound metabolism, often reflected in altered plasma acylcarnitine profiles, is a hallmark of numerous metabolic disorders. The experimental protocols detailed in this guide provide robust frameworks for investigating the multifaceted role of this compound.

Future research should focus on elucidating the precise kinetic parameters of the carnitine shuttle enzymes for a broader range of acylcarnitines, including this compound. Further investigation into the cell-specific regulation of CPT1 isoforms and their differential interactions with this compound will be crucial. A deeper understanding of the signaling pathways that are influenced by fluctuations in this compound levels will undoubtedly open new avenues for the development of targeted therapies for metabolic diseases. The continued application and refinement of advanced analytical techniques, such as metabolomics and flux analysis, will be instrumental in unraveling the complex and dynamic role of this compound in health and disease.

References

- 1. benchchem.com [benchchem.com]

- 2. Carnitine Palmitoyltransferase System: A New Target for Anti-Inflammatory and Anticancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carnitine-acylcarnitine translocase - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Carnitine palmitoyltransferase II deficiency: Successful anaplerotic diet therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Amsterdam UMC Locatie AMC - Carnitine/acylcarnitine transporter (CACT) [amc.nl]

- 8. Identification of a novel malonyl-CoA IC(50) for CPT-I: implications for predicting in vivo fatty acid oxidation rates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Carnitine palmitoyltransferase I - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. AMPK: guardian of metabolism and mitochondrial homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. AMPK signaling to acetyl-CoA carboxylase is required for fasting- and cold-induced appetite but not thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mitochondrial CPT1A: Insights into structure, function, and basis for drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The structure and organization of the human carnitine/acylcarnitine translocase (CACT1) gene2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The role of the carnitine system in myocardial fatty acid oxidation: carnitine deficiency, failing mitochondria and cardiomyopathy [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Oleoyl-L-Carnitine: Chemical Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleoyl-L-carnitine is an endogenous long-chain acylcarnitine that plays a pivotal role in cellular metabolism, particularly in the transport of fatty acids for energy production. Beyond its fundamental metabolic functions, emerging research has highlighted its involvement in various signaling pathways, implicating it in conditions such as cardiovascular disease and cancer, and as a potent inhibitor of the glycine transporter 2 (GlyT2). This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and key experimental methodologies for the study of this compound. Detailed protocols for its synthesis, purification, and quantification, alongside in vitro assays, are presented. Furthermore, this guide visualizes the critical signaling pathways involving this compound, offering a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Chemical Structure and Identification

This compound is an ester formed from L-carnitine and oleic acid, a monounsaturated omega-9 fatty acid. Its structure consists of the quaternary ammonium cation of L-carnitine linked to the carboxyl group of oleic acid via an ester bond.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (3R)-3-[(9Z)-octadec-9-enoyloxy]-4-(trimethylazaniumyl)butanoate[1] |

| Synonyms | CAR 18:1, C18:1 Carnitine, L-Carnitine oleoyl ester, L-Oleoylcarnitine[2][3] |

| CAS Number | 38677-66-6 (inner salt)[2][3], 31062-78-9 (chloride)[4] |

| Chemical Formula | C₂₅H₄₇NO₄ (inner salt)[2][3][5], C₂₅H₄₈ClNO₄ (chloride)[4] |

| SMILES String | CCCCCCCC\C=C/CCCCCCCC(=O)O--INVALID-LINK--C--INVALID-LINK--(C)C[1] |

| InChI Key | IPOLTUVFXFHAHI-WHIOSMTNSA-N (inner salt)[2][3] |

Physicochemical and Biological Properties

This compound exhibits properties characteristic of a long-chain fatty acid ester combined with the polar nature of the carnitine moiety. These properties dictate its biological transport, localization, and function.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 425.64 g/mol (inner salt)[2][3][5], 462.11 g/mol (chloride)[4] |

| Appearance | Solid[2] |

| Melting Point | >106°C (decomposes) |

| Solubility | DMF: 20 mg/mL, DMSO: 10 mg/mL, Ethanol: 20 mg/mL, Methanol: Slightly soluble[2] |

| Optical Activity | [α]/D -13.0 ± 2.0°, c = 0.1 in methanol[6] |

Table 3: Biological Properties of this compound

| Property | Description |

| Biological Role | A long-chain acylcarnitine involved in the transport of oleic acid into the mitochondria for β-oxidation.[7] It is also a potent and selective inhibitor of the glycine transporter 2 (GlyT2).[8][9][10] |

| GlyT2 Inhibition (IC₅₀) | 340 nM[2][3][11] |

| GlyT1 Inhibition (IC₅₀) | >10,000 nM[2][3][11] |

| Clinical Relevance | Elevated plasma levels are associated with cardiovascular mortality in patients with chronic kidney disease.[2][11] |

Key Signaling and Metabolic Pathways

This compound is a key intermediate in the carnitine shuttle system, which is essential for fatty acid metabolism. Furthermore, it has been shown to modulate several signaling pathways, including those involved in inflammation and cancer progression.

The Carnitine Shuttle

The primary metabolic role of this compound is to facilitate the transport of oleic acid across the inner mitochondrial membrane. This process, known as the carnitine shuttle, is crucial for the subsequent β-oxidation of the fatty acid to produce ATP.

References

- 1. Acylcarnitines activate proinflammatory signaling pathways. | Semantic Scholar [semanticscholar.org]

- 2. benchchem.com [benchchem.com]

- 3. Acylcarnitine Functions and Analysis Methods - Creative Proteomics [creative-proteomics.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Clinical Significance of Carnitine in the Treatment of Cancer: From Traffic to the Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Separation of acylcarnitines from biological samples using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. [Role of NF-κB in the protective effects of L-carnitine against oxidative injury in hepatocytes] - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Synthesis of Oleoyl-L-Carnitine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo synthesis of oleoyl-L-carnitine, a critical process in fatty acid metabolism. The synthesis of this compound is an essential step for the transport of oleic acid into the mitochondria for subsequent β-oxidation and energy production.[1][2] Dysregulation of this pathway is associated with various metabolic diseases, including insulin resistance and cardiovascular disease, making it a key area of investigation for therapeutic development.[2]

Core Synthesis Pathway of this compound

The synthesis of this compound from oleoyl-CoA and L-carnitine is primarily facilitated by a group of enzymes known as carnitine acyltransferases.[1] This process is a key component of the carnitine shuttle system, which enables the transport of long-chain fatty acids across the inner mitochondrial membrane.[2][3]

The key enzymes involved in this pathway are:

-

Carnitine Palmitoyltransferase 1 (CPT1): Located on the outer mitochondrial membrane, CPT1 is the rate-limiting enzyme in the carnitine shuttle.[1][4][5] It catalyzes the conversion of oleoyl-CoA and L-carnitine into this compound and Coenzyme A (CoA).[1] There are three main isoforms of CPT1 with distinct tissue distributions:

-

Carnitine Palmitoyltransferase 2 (CPT2): Situated on the inner mitochondrial membrane, CPT2 catalyzes the reverse reaction, converting this compound back to oleoyl-CoA within the mitochondrial matrix, thus making it available for β-oxidation.[1][8] CPT2 is ubiquitously expressed.[7]

-

Carnitine O-octanoyltransferase (CROT): This enzyme is primarily located in peroxisomes and is involved in the transport of medium and long-chain acyl-CoAs out of these organelles.[6][9] It can also contribute to the cellular pool of acylcarnitines, including this compound.[9]

The overall synthesis of this compound for mitochondrial import is depicted in the following pathway:

Caption: Synthesis and transport of this compound via the carnitine shuttle.

Quantitative Data

The following tables summarize key quantitative data related to the enzymes involved in this compound synthesis.

Table 1: Kinetic Parameters of Carnitine Acyltransferases

| Enzyme | Substrate | Km | Vmax | Source Organism/Tissue | Reference |

| CPT1A | L-Carnitine | ~30 µM | Not reported | Rat | [5] |

| CPT1B | L-Carnitine | ~500 µM | Not reported | Rat | [5] |

| CPT1 | Palmitoyl-CoA | 75-80 µM | Not reported | Permeabilized skeletal muscle fibers and isolated mitochondria | [10] |

| CPT1 (IFM) | Palmitoyl-CoA | Diminished by 49% in aged hearts | Diminished by 60% in aged hearts | Rat Heart (Interfibrillar mitochondria) | [11] |

| CPT2 | This compound | Not consistently reported | Not consistently reported | - | - |

| CROT | Oleoyl-CoA | Not consistently reported | Not consistently reported | - | - |

Note: Specific kinetic parameters for oleoyl-CoA as a substrate for CPT1, CPT2, and CROT are not consistently reported in the literature. Data for palmitoyl-CoA, another long-chain acyl-CoA, is provided as a proxy for CPT1.

Table 2: Tissue Distribution of Carnitine Acyltransferase Isoforms

| Enzyme | Primary Tissue/Organ Localization | Secondary Tissue/Organ Localization | Reference |

| CPT1A | Liver | Kidney, Pancreas, Spleen, Lung, Ovary, Brain, Adipose tissue | [6][7] |

| CPT1B | Skeletal Muscle, Heart, Brown Adipose Tissue | - | [6][7] |

| CPT1C | Brain (Hypothalamus, Hippocampus) | - | [4][6][7] |

| CPT2 | Ubiquitous | - | [7] |

| CROT | Peroxisomes (in various tissues) | - | [9] |

Signaling Pathways Regulating this compound Synthesis

The synthesis of this compound is tightly regulated by the cell's energetic status, primarily through the inhibition of CPT1 by malonyl-CoA.[2][12] Malonyl-CoA is the first committed intermediate in fatty acid synthesis and its levels are controlled by Acetyl-CoA Carboxylase (ACC).[1][2][13][14] The activity of ACC is, in turn, regulated by upstream signaling pathways, including the AMP-activated protein kinase (AMPK) and mTOR pathways, which are sensitive to cellular energy levels.[15]

Caption: Key signaling pathways regulating CPT1 activity.

Experimental Protocols

Quantification of this compound in Plasma by LC-MS/MS

This protocol provides a method for the sensitive and specific quantification of this compound in plasma samples.[16]

Materials:

-

Plasma samples

-

This compound standard

-

Deuterated this compound internal standard (e.g., oleoyl-d3-L-carnitine)

-

Methanol, HPLC grade

-

Acetonitrile, HPLC grade

-

Formic acid

-

Microcentrifuge tubes

-

Autosampler vials

Procedure:

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma in a microcentrifuge tube, add 150 µL of cold acetonitrile containing the deuterated internal standard.[16]

-

Vortex the mixture vigorously for 1 minute to precipitate proteins.[16]

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.[16]

-

Carefully transfer the supernatant to a clean autosampler vial for analysis.[16]

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Use a C18 reversed-phase column.

-

Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

-

Tandem Mass Spectrometry (MS/MS):

-

Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Use Multiple Reaction Monitoring (MRM) for quantification.

-

Monitor the specific precursor-to-product ion transitions for this compound and its deuterated internal standard.

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.

-

Determine the concentration of this compound in the plasma samples from the calibration curve.

-

CPT1 Activity Assay

This protocol measures the activity of CPT1 in isolated mitochondria or tissue homogenates by quantifying the formation of radiolabeled acylcarnitine.[17][18]

Materials:

-

Isolated mitochondria or tissue homogenate

-

[3H]L-carnitine or [14C]L-carnitine

-

Oleoyl-CoA (or other long-chain acyl-CoA like palmitoyl-CoA)

-

Bovine Serum Albumin (BSA), fatty acid-free

-

Reaction Buffer (e.g., 120 mM KCl, 25 mM Tris-HCl, pH 7.4, 1 mM EGTA)

-

1 M HCl (for stopping the reaction)

-

Water-saturated butanol

-

Scintillation fluid and counter

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, BSA, and the mitochondrial/homogenate sample.

-

Pre-incubate the mixture for 5-10 minutes at 37°C.[17]

-

-

Reaction Initiation:

-

Start the reaction by adding a mixture of radiolabeled L-carnitine and oleoyl-CoA to the reaction tube.[17]

-

-

Incubation:

-

Incubate the reaction for a defined period (e.g., 5-15 minutes) at 37°C, ensuring the reaction is in the linear range of product formation.[17]

-

-

Reaction Termination:

-

Stop the reaction by adding a volume of ice-cold 1 M HCl.[17]

-

-

Extraction of Radiolabeled Acylcarnitine:

-

Add water-saturated butanol to the tube, vortex vigorously, and centrifuge to separate the phases. The radiolabeled this compound will partition into the upper butanol phase.[17]

-

-

Quantification:

Experimental Workflow

A typical workflow for investigating the in vivo synthesis of this compound and its regulation involves a multi-faceted approach, from in vitro enzyme kinetics to in vivo metabolic studies.

Caption: A logical workflow for investigating this compound synthesis.

References

- 1. Fatty Acid Synthesis (Acetyl CoA carboxylation to malonyl CoA) [almerja.net]

- 2. portlandpress.com [portlandpress.com]

- 3. Khan Academy [khanacademy.org]

- 4. Tissue expression of CPT1C - Summary - The Human Protein Atlas [proteinatlas.org]

- 5. Mitochondrial CPT1A: Insights into structure, function, and basis for drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Examination of carnitine palmitoyltransferase 1 abundance in white adipose tissue: implications in obesity research - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Carnitine palmitoyltransferases 1 and 2: biochemical, molecular and medical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CARNITINE TRANSPORT AND FATTY ACID OXIDATION - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of a novel malonyl-CoA IC50 for CPT-1: implications for predicting in vivo fatty acid oxidation rates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Acetyl-L-carnitine supplementation reverses the age-related decline in carnitine palmitoyltransferase 1 (CPT1) activity in interfibrillar mitochondria without changing the L-carnitine content in the rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Carnitine palmitoyltransferase I - Wikipedia [en.wikipedia.org]

- 13. Regulation of acetyl-CoA carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Acetyl-CoA carboxylase - Wikipedia [en.wikipedia.org]

- 15. AMPK–mTOR Signaling and Cellular Adaptations in Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. Overexpression of Carnitine Palmitoyltransferase-1 in Skeletal Muscle Is Sufficient to Enhance Fatty Acid Oxidation and Improve High-Fat Diet–Induced Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and History of Oleoyl-L-Carnitine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleoyl-L-carnitine, a long-chain acylcarnitine, is a pivotal intermediate in cellular energy metabolism, facilitating the transport of oleic acid into the mitochondrial matrix for β-oxidation. While its role is fundamental, its discovery was not a singular event but rather an outcome of the broader exploration of L-carnitine's function in fatty acid metabolism, a field pioneered in the mid-20th century. This technical guide provides an in-depth exploration of the discovery, history, and core biochemical understanding of this compound. It summarizes key quantitative data, details seminal experimental protocols, and visualizes the critical metabolic and signaling pathways in which this molecule participates. This document is intended to serve as a comprehensive resource for researchers in metabolic diseases, drug development, and related scientific fields.

Discovery and Historical Context

The journey to understanding this compound begins with the discovery of its parent molecule, L-carnitine, which was first isolated from muscle tissue in 1905. However, its metabolic significance remained obscure for nearly half a century. The foundational work that ultimately led to the identification of this compound and other acylcarnitines was conducted by Dr. Jon Bremer. In a series of landmark papers in the early 1960s, Bremer elucidated the role of carnitine as an essential cofactor for the oxidation of long-chain fatty acids by mitochondria.[1][2]

His experiments demonstrated that long-chain fatty acids are activated to their coenzyme A (CoA) esters in the cytoplasm but cannot cross the inner mitochondrial membrane. Bremer's work revealed that carnitine acts as a carrier for these activated fatty acids.[1] In his 1962 paper, "The metabolism of fatty acid esters of carnitine by mitochondria," he described the enzymatic, reversible formation of long-chain acylcarnitines.[1] While much of this early work focused on palmitoylcarnitine due to the prevalence of palmitic acid, the principles laid the groundwork for understanding the metabolism of other fatty acids.

Subsequent research by Bremer in 1963 on the "Biosynthesis of palmitylcarnitine by cell subfractions" further detailed the enzymatic process, attributing it to an enzyme he termed carnitine palmityltransferase.[3] In 1965, a study by K.R. Norum on the substrate specificity of carnitine palmitoyltransferase provided evidence that the enzyme acts on a range of long-chain fatty acyl-CoAs, including oleoyl-CoA, confirming the existence and formation of this compound.[4] These seminal studies established the fundamental role of this compound as a key intermediate in the transport of oleic acid into mitochondria for energy production.

Endogenous Synthesis and Metabolism

This compound is synthesized at the interface of fatty acid and energy metabolism through the action of the carnitine shuttle, a transport system essential for moving long-chain fatty acids across the impermeable inner mitochondrial membrane.[5][6]

The core pathway involves the following steps:

-

Activation of Oleic Acid: In the cytoplasm, oleic acid is first activated to its high-energy thioester derivative, oleoyl-CoA, by the enzyme acyl-CoA synthetase.

-

Formation of this compound: At the outer mitochondrial membrane, the enzyme Carnitine Palmitoyltransferase 1 (CPT1) catalyzes the transfer of the oleoyl group from oleoyl-CoA to L-carnitine, forming this compound and releasing free CoA.[7][8] This is the rate-limiting step in long-chain fatty acid oxidation.

-

Translocation: this compound is then transported across the inner mitochondrial membrane into the mitochondrial matrix by the Carnitine-Acylcarnitine Translocase (CACT) in exchange for a molecule of free L-carnitine.[3]

-

Reconversion to Oleoyl-CoA: Within the mitochondrial matrix, Carnitine Palmitoyltransferase 2 (CPT2) , located on the inner mitochondrial membrane, catalyzes the reverse reaction, transferring the oleoyl group from this compound back to CoA to reform oleoyl-CoA.[6][7]

-

β-Oxidation: The regenerated oleoyl-CoA is now available to enter the β-oxidation spiral to produce acetyl-CoA, which then fuels the Krebs cycle and oxidative phosphorylation for ATP production.

This process is visualized in the following workflow diagram.

Quantitative Data

The enzymatic reactions governing the formation and breakdown of this compound are characterized by specific kinetic parameters. While values can vary depending on the tissue, species, and experimental conditions, the following tables summarize representative quantitative data for the key enzymes involved.

Table 1: Kinetic Parameters of Carnitine Palmitoyltransferase 1 (CPT1)

| Substrate | Enzyme Source | Km (µM) | Vmax (nmol/min/mg protein) | Reference |

|---|---|---|---|---|

| Oleoyl-CoA | Rat Liver Mitochondria | ~3.5 | Not explicitly stated for oleoyl-CoA, but activity is high | [9] |

| Palmitoyl-CoA | Rat Liver Mitochondria | 2.5 - 10 | 5 - 15 | [9] |

| L-Carnitine | Rat Liver CPT1α | ~30 | - | [6] |

| L-Carnitine | Rat Muscle CPT1β | ~500 | - |[6] |

Table 2: Kinetic Parameters of Carnitine Palmitoyltransferase 2 (CPT2)

| Substrate | Enzyme Source | Km (µM) | Vmax (nmol/min/mg protein) | Reference |

|---|---|---|---|---|

| Palmitoylcarnitine | Human Recombinant CPT2 | 33 ± 4 | - | [10] |

| Oleoylcarnitine | Not specifically reported | - | - | - |

| L-Carnitine | Human Recombinant CPT2 | 230 ± 30 | - |[10] |

Note: Specific kinetic data for this compound as a substrate for CPT2 is not consistently reported in the literature. However, CPT2 is known to act on a broad range of long-chain acylcarnitines.

Table 3: Analytical Performance for this compound Quantification

| Analytical Method | Limit of Quantification (LOQ) | Linearity (Range) | Precision (%RSD) | Reference |

|---|---|---|---|---|

| LC-MS/MS | ~2.4 ng/mL | 0.1 - 20 µM | < 15% | [11] |

| UPLC-MS/MS | Low ng/mL to sub-ng/mL | Sub-nanomolar to micromolar | < 10% |[11] |

Signaling Pathways Regulating Synthesis

The synthesis of this compound is tightly regulated to match the cell's energy demands and substrate availability. The primary point of regulation is CPT1. Two key signaling pathways are involved:

-

Malonyl-CoA Inhibition: Malonyl-CoA, the first committed intermediate in fatty acid synthesis, is a potent allosteric inhibitor of CPT1.[6][11][12] This ensures that when fatty acid synthesis is active (e.g., in a well-fed state), fatty acid oxidation is inhibited, preventing a futile cycle.

-

Transcriptional Regulation by AMPK and PPARα:

-

AMP-activated protein kinase (AMPK) , a key cellular energy sensor, is activated under conditions of low energy (high AMP/ATP ratio). Activated AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), the enzyme that produces malonyl-CoA.[10] This relieves the inhibition on CPT1, promoting fatty acid oxidation.

-

Peroxisome proliferator-activated receptor-alpha (PPARα) is a nuclear receptor that acts as a transcription factor. When activated by fatty acids or their derivatives, PPARα upregulates the expression of genes involved in fatty acid oxidation, including the gene for CPT1.

-

The interplay of these regulatory mechanisms is depicted in the diagram below.

References

- 1. mdpi.com [mdpi.com]

- 2. Acetyl-L-carnitine supplementation reverses the age-related decline in carnitine palmitoyltransferase 1 (CPT1) activity in interfibrillar mitochondria without changing the L-carnitine content in the rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mitochondrial CPT1A: Insights into structure, function, and basis for drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Muscle Carnitine Palmitoyltransferase II Deficiency: A Review of Enzymatic Controversy and Clinical Features - PMC [pmc.ncbi.nlm.nih.gov]

- 5. On the substrate specificity of dehydration by lacticin 481 synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Demonstration of N- and C-terminal domain intramolecular interactions in rat liver carnitine palmitoyltransferase 1 that determine its degree of malonyl-CoA sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Journal of Biological Chemistry 1962: Vol 237 Table of Contents : Free Download, Borrow, and Streaming : Internet Archive [archive.org]

- 10. Overexpression of Carnitine Palmitoyltransferase-1 in Skeletal Muscle Is Sufficient to Enhance Fatty Acid Oxidation and Improve High-Fat Diet–Induced Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Carnitine palmitoyltransferase I - Wikipedia [en.wikipedia.org]

- 12. Muscle Carnitine Palmitoyltransferase II (CPT II) Deficiency: A Conceptual Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

The Double-Edged Sword of Metabolism: A Technical Guide to the Function of Long-Chain Acylcarnitines

For Immediate Release

A Deep Dive into the Core Functions and Pathophysiological Implications of Long-Chain Acylcarnitines for Researchers, Scientists, and Drug Development Professionals

Long-chain acylcarnitines (LCACs) are essential intermediates in cellular energy metabolism, primarily known for their crucial role in transporting long-chain fatty acids into the mitochondria for beta-oxidation.[1] However, a growing body of evidence reveals that the accumulation of these molecules can have significant pathophysiological consequences, implicating them in a range of metabolic diseases. This technical guide provides a comprehensive overview of the multifaceted functions of LCACs, detailing their core metabolic roles, their impact on cellular signaling pathways, and their association with disease states. This document also furnishes researchers with detailed experimental protocols for the accurate measurement and functional assessment of these critical metabolites.

Core Function: The Carnitine Shuttle and Fatty Acid Oxidation

The primary and most well-understood function of long-chain acylcarnitines is their role as carriers in the carnitine shuttle system. This system facilitates the transport of long-chain fatty acids from the cytoplasm, across the impermeable inner mitochondrial membrane, and into the mitochondrial matrix where β-oxidation occurs.[1]

The process begins with the activation of fatty acids to their coenzyme A (CoA) esters (acyl-CoAs) in the cytoplasm. The carnitine shuttle then proceeds in three key steps:

-

Esterification: Carnitine palmitoyltransferase I (CPT1), an enzyme located on the outer mitochondrial membrane, catalyzes the transfer of the acyl group from a long-chain acyl-CoA to L-carnitine, forming a long-chain acylcarnitine.[2]

-

Translocation: The newly formed long-chain acylcarnitine is then transported across the inner mitochondrial membrane into the matrix by the carnitine-acylcarnitine translocase (CACT).[2]

-

Re-esterification: Once inside the matrix, carnitine palmitoyltransferase II (CPT2), located on the inner mitochondrial membrane, reverses the process, transferring the acyl group from the acylcarnitine back to CoA, reforming the long-chain acyl-CoA and freeing carnitine.[2] The regenerated long-chain acyl-CoA is then available for β-oxidation.

References

An In-depth Technical Guide to Oleoyl-L-Carnitine (CAS Number 38677-66-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleoyl-L-carnitine (O-LC), an endogenous long-chain acylcarnitine with the CAS number 38677-66-6, is a critical intermediate in cellular energy metabolism. It is formed through the esterification of oleic acid to L-carnitine, a process that facilitates the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation. While essential for normal fatty acid metabolism, dysregulation of O-LC levels has been implicated in a range of metabolic pathologies, including insulin resistance, cardiovascular disease, and certain cancers. Furthermore, O-LC has been identified as a potent, non-competitive inhibitor of the glycine transporter 2 (GlyT2), suggesting its potential as a modulator of neurotransmission and a target for analgesic drug development. This technical guide provides a comprehensive overview of the physicochemical properties, biological roles, and associated pathologies of this compound, with a focus on quantitative data, detailed experimental protocols, and the visualization of key metabolic and signaling pathways.

Physicochemical Properties

This compound is a zwitterionic molecule with a long acyl chain, rendering it amphipathic. Its structure and properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 38677-66-6 | General |

| Molecular Formula | C₂₅H₄₇NO₄ | [1][2][3] |

| Molecular Weight | 425.65 g/mol | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in methanol and DMSO. | |

| Storage Temperature | -20°C | |

| SMILES | CCCCCCCC/C=C\CCCCCCCC(=O)O--INVALID-LINK--C--INVALID-LINK--(C)C | [1][4] |

| InChI Key | IPOLTUVFXFHAHI-WHIOSMTNSA-N | [4] |

Biological Role and Metabolic Pathways

The Carnitine Shuttle and Fatty Acid Oxidation

The primary physiological function of this compound is its role in the carnitine shuttle, a vital process for cellular energy production from long-chain fatty acids.

-

Activation: In the cytoplasm, oleic acid is first activated to oleoyl-CoA by acyl-CoA synthetase.

-

Mitochondrial Transport: The inner mitochondrial membrane is impermeable to long-chain acyl-CoAs. Carnitine palmitoyltransferase I (CPT1), located on the outer mitochondrial membrane, catalyzes the conversion of oleoyl-CoA and L-carnitine to this compound and Coenzyme A.

-

Translocation: this compound is then transported across the inner mitochondrial membrane into the matrix by the carnitine-acylcarnitine translocase (CACT).

-

Re-esterification and β-oxidation: In the mitochondrial matrix, carnitine palmitoyltransferase II (CPT2) converts this compound back to oleoyl-CoA and L-carnitine. The regenerated oleoyl-CoA then enters the β-oxidation pathway to produce acetyl-CoA, which subsequently fuels the Krebs cycle and oxidative phosphorylation for ATP synthesis.

Caption: The Carnitine Shuttle Pathway for this compound.

Biosynthesis of L-Carnitine

L-carnitine, the precursor for this compound, is endogenously synthesized from the essential amino acids lysine and methionine through a multi-step enzymatic pathway primarily in the liver and kidneys.[5][6][7]

References

- 1. benchchem.com [benchchem.com]

- 2. Carnitine Biosynthesis Chemical Structure, Functions and Regulation - Creative Proteomics Blog [creative-proteomics.com]

- 3. This compound inhibits glycine transport by GlyT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Carnitine supplementation improves insulin sensitivity and skeletal muscle acetylcarnitine formation in patients with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. L-Carnitine | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 6. Carnitine biosynthesis - Wikipedia [en.wikipedia.org]

- 7. Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Endogenous Sources and Biosynthesis of Oleoyl-L-Carnitine

For Researchers, Scientists, and Drug Development Professionals

Oleoyl-L-carnitine (C18:1) is a long-chain acylcarnitine, an ester of oleic acid and L-carnitine, that is integral to cellular energy metabolism.[1] It serves as a critical transport molecule, facilitating the movement of oleic acid from the cytosol into the mitochondrial matrix for the process of β-oxidation and subsequent energy production.[1][2] Dysregulation in the levels of this compound and other long-chain acylcarnitines has been associated with metabolic diseases, including insulin resistance and cardiovascular conditions, making its study essential for drug development and metabolic research.[1]

This technical guide provides a comprehensive overview of the endogenous origins of its precursors and the detailed biosynthetic pathway of this compound. It includes quantitative data, detailed experimental protocols for its analysis, and visualizations of the key metabolic and experimental workflows.

Endogenous Sources of Precursors

The biosynthesis of this compound is dependent on the availability of its two primary precursors: L-carnitine and oleic acid (in its activated form, oleoyl-CoA).

L-carnitine is a conditionally essential nutrient.[3] The body's pool of L-carnitine is maintained through two main sources:

-

Dietary Intake : L-carnitine is predominantly found in animal products, with red meat having the highest concentration.[4] Poultry, fish, and dairy products are also sources.[3] A typical omnivorous diet provides significantly more carnitine than a vegan diet.[3][4]

-

Endogenous Biosynthesis : The human body can synthesize L-carnitine, primarily in the liver and kidneys.[3][5] This multi-step process utilizes the essential amino acids lysine and methionine.[2][5][6] The synthesis involves four key enzymatic reactions and requires several cofactors, including vitamin C, vitamin B6, niacin, and iron.[5]

Oleic acid (18:1n-9) is the most abundant monounsaturated fatty acid in human tissues. Its sources include:

-

Dietary Intake : Consumption of fats and oils rich in oleic acid, such as olive oil.

-

De Novo Synthesis : Endogenous production from other fatty acids.

Before it can be esterified to L-carnitine, free oleic acid must be activated. This activation occurs in the cytoplasm, where the enzyme long-chain acyl-CoA synthetase catalyzes the reaction between oleic acid, Coenzyme A (CoA), and ATP to form oleoyl-CoA.[7]

Biosynthesis of this compound: The Carnitine Shuttle

The formation of this compound is the first committed step in the transport of oleic acid into the mitochondria for oxidation, a process known as the carnitine shuttle.[1] This system involves three key proteins.[2]

-

Carnitine Palmitoyltransferase 1 (CPT1) : Located on the outer mitochondrial membrane, CPT1 is the rate-limiting enzyme in this pathway.[8][9] It catalyzes the reversible transfer of the oleoyl group from oleoyl-CoA to L-carnitine, forming this compound and releasing free CoA into the cytoplasm.[8][9] There are three main isoforms of CPT1 with differing tissue distributions: CPT1A (liver), CPT1B (muscle), and CPT1C (brain).[8]

-

Carnitine-Acylcarnitine Translocase (CACT) : This carrier protein is embedded in the inner mitochondrial membrane. It facilitates the transport of this compound from the intermembrane space into the mitochondrial matrix in exchange for a molecule of free L-carnitine, which moves out to the intermembrane space.[5][7]

-

Carnitine Palmitoyltransferase 2 (CPT2) : Situated on the matrix side of the inner mitochondrial membrane, CPT2 catalyzes the reverse reaction.[8] It transfers the oleoyl group from this compound back to a molecule of mitochondrial CoA, regenerating oleoyl-CoA within the matrix and releasing free L-carnitine.[5][8] The newly formed oleoyl-CoA is now available for β-oxidation.

Quantitative Data

Quantitative analysis of this compound and related metabolites is crucial for understanding metabolic status. The concentrations can vary based on tissue type, diet, and physiological state.

Table 1: Reference Concentrations of Long-Chain Acylcarnitines in Human Plasma

| Analyte | Concentration (µmol/L) | Matrix | Population | Citation |

| Long-Chain Acylcarnitine (total) | 1.73 ± 0.15 | Plasma | Healthy Volunteers | [10] |

| Palmitoyl-L-carnitine (C16:0) | 0.11 ± 0.02 | Plasma | Not Specified | [11] |

| Acetyl-L-carnitine (C2:0) | 7.85 ± 0.69 | Plasma | Not Specified | [11] |

| Free L-carnitine | 44.3 ± 1.2 | Plasma | Not Specified | [11] |

| Free L-carnitine | 32.6 ± 4.95 | Plasma | Healthy Volunteers | [10] |

Note: Data for this compound (C18:1) specifically is often grouped with other long-chain acylcarnitines. The values provide a general reference range for this class of molecules.

Table 2: Qualitative Expression of Carnitine Acyltransferase Isoforms

| Enzyme | Tissue | Relative Expression Level | Citation |

| CPT1A | Liver, Kidney | High | [8] |

| CPT1B | Skeletal Muscle, Heart, Adipose Tissue | High | [8] |

| CPT1C | Brain, Testes | High | [8] |

| CROT (Peroxisomal) | Liver, Kidney | High | [8] |

| CPT2 | Ubiquitous (Mitochondria) | High | [8] |

Experimental Protocols

The quantification of this compound and other acylcarnitines in biological matrices is predominantly performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This protocol provides a general methodology for the targeted quantification of acylcarnitines.

1. Sample Preparation (Protein Precipitation and Extraction):

-

Materials : Plasma (collected in EDTA tubes), Acetonitrile (HPLC grade), Methanol (HPLC grade), deuterated internal standards (e.g., d3-palmitoyl-carnitine).

-

Procedure :

-

Aliquot 20-50 µL of plasma into a clean microcentrifuge tube.

-

Add 3-4 volumes of cold (4°C) acetonitrile or methanol containing a known concentration of the internal standard mixture.[12]

-

Vortex vigorously for 30-60 seconds to precipitate proteins.

-

Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[12]

-

Carefully transfer the supernatant to a new tube or a 96-well plate.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in a suitable mobile phase (e.g., 50:50 methanol:water) for injection.[12]

-

2. Optional Derivatization (Butylation):

-

For improved chromatographic separation and sensitivity, especially in dried blood spot analysis, acylcarnitines can be derivatized to their butyl esters.

-

Procedure :

-

To the dried extract, add 50-100 µL of 3N HCl in n-butanol.[12]

-

Seal the plate/tube and incubate at 60-65°C for 15-20 minutes.

-

Evaporate the butanolic HCl to dryness under nitrogen.

-

Reconstitute the sample in the mobile phase for LC-MS/MS analysis.

-

3. LC-MS/MS Analysis:

-

Instrumentation : A tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source, coupled to an HPLC or UPLC system.[12]

-

Chromatography : A C8 or C18 reversed-phase column is typically used to separate acylcarnitines based on the length and saturation of their acyl chains.

-

Mass Spectrometry :

-

Ionization : ESI in positive ion mode is used, as carnitines readily form protonated molecular ions [M+H]+.[12]

-

Detection Mode :

-

Precursor Ion Scan : A common screening method where the mass spectrometer is set to detect all parent ions that fragment to produce the characteristic carnitine product ion at m/z 85.[12]

-

Multiple Reaction Monitoring (MRM) : For targeted quantification, specific precursor-to-product ion transitions are monitored for each acylcarnitine and its corresponding internal standard. For this compound (C25H47NO4, MW 425.6), the transition would be m/z 426.4 → m/z 85.

-

-

References

- 1. benchchem.com [benchchem.com]

- 2. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]

- 3. Carnitine - Health Professional Fact Sheet [ods.od.nih.gov]

- 4. plantnutritionwellness.com [plantnutritionwellness.com]

- 5. L-Carnitine | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 6. Carnitine biosynthesis - Wikipedia [en.wikipedia.org]

- 7. Beta oxidation - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. Carnitine palmitoyltransferase I - Wikipedia [en.wikipedia.org]

- 10. [Determination of carnitine levels in plasma: importance in the study of patients with neuromuscular diseases] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quantification of carnitine and acylcarnitines in biological matrices by HPLC electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

A Technical Guide to Oleoyl-L-Carnitine: Molecular and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the fundamental physicochemical properties of oleoyl-L-carnitine, a long-chain acylcarnitine of significant interest in metabolic research and drug development. Its role in fatty acid metabolism and potential as a biomarker for various diseases necessitates a clear understanding of its molecular characteristics.

Core Molecular Data

This compound is an ester formed from the fatty acid oleic acid and L-carnitine. The following table summarizes its key quantitative molecular data.

| Property | Value | References |

| Chemical Formula | C₂₅H₄₇NO₄ | [1][2][3][4][][6] |

| Molecular Weight | 425.6 g/mol | [1][2][4] |

| Exact Mass | 425.64 g/mol | [3][] |

| CAS Number | 38677-66-6 | [1][2][3][4] |

Elemental Composition Breakdown:

| Element | Symbol | Count | Percentage by Mass |

| Carbon | C | 25 | 70.54% |

| Hydrogen | H | 47 | 11.13% |

| Nitrogen | N | 1 | 3.29% |

| Oxygen | O | 4 | 15.04% |

Note: The chloride salt of this compound has a different chemical formula (C₂₅H₄₈ClNO₄) and molecular weight (462.11 g/mol )[7].

Structural Relationship of Components

This compound is comprised of two key moieties: L-carnitine and an oleoyl group derived from oleic acid. The L-carnitine provides the quaternary ammonium and carboxyl functional groups, essential for its transport functions, while the long-chain oleoyl group is the fatty acid component being transported.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are beyond the scope of this introductory guide. However, researchers can refer to the product information from various chemical suppliers which often provide details on purity (typically ≥95%) and recommended solvents for research use, such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol[1][4]. For quantification in biological matrices, methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) are typically employed, often utilizing a deuterated internal standard such as this compound-d3 for accurate measurement[8].

Signaling Pathways and Biological Relevance

While a comprehensive depiction of all signaling pathways involving this compound is extensive, a foundational understanding of its role in fatty acid metabolism is crucial. The following diagram illustrates the logical flow of long-chain fatty acids into the mitochondria, a process facilitated by the carnitine shuttle system, for which this compound is a key intermediate.

This document serves as a foundational resource for professionals engaged in research and development involving this compound. For further in-depth information, consulting the cited references and relevant scientific literature is recommended.

References

- 1. This compound - Cayman Chemical [bioscience.co.uk]

- 2. caymanchem.com [caymanchem.com]

- 3. scbt.com [scbt.com]

- 4. This compound | CAS 38677-66-6 | Cayman Chemical | Biomol.de [biomol.com]

- 6. This compound | CAS 38677-66-6 | Cayman Chemical | Biomol.com [biomol.com]

- 7. medkoo.com [medkoo.com]

- 8. caymanchem.com [caymanchem.com]

The Role of Carnitine Palmitoyltransferase I (CPT I) in Oleoyl-L-Carnitine Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carnitine Palmitoyltransferase I (CPT I) is a pivotal enzyme in cellular energy metabolism, functioning as the rate-limiting step for the mitochondrial oxidation of long-chain fatty acids (LCFAs). This technical guide provides an in-depth examination of the core function of CPT I: the synthesis of oleoyl-L-carnitine from its substrates, oleoyl-CoA and L-carnitine. We will explore the enzymatic kinetics, substrate specificity, and the critical regulatory mechanisms governing this reaction. Furthermore, this document furnishes detailed experimental protocols for the measurement of CPT I activity and the quantification of its product, this compound, offering a comprehensive resource for researchers in metabolic diseases and drug development.

Introduction: CPT I as a Metabolic Gateway

The catabolism of LCFAs is a fundamental source of cellular energy, particularly in tissues with high energy demands such as the heart, skeletal muscle, and liver. However, the inner mitochondrial membrane is impermeable to activated LCFAs (acyl-CoAs). The carnitine shuttle system is the essential transport mechanism that overcomes this barrier, and Carnitine Palmitoyltransferase I (CPT I) is the enzyme that controls entry into this pathway.[1][2]

CPT I, an integral protein of the outer mitochondrial membrane, catalyzes the reversible transesterification of a long-chain fatty acyl-CoA to L-carnitine, producing an acylcarnitine and releasing Coenzyme A (CoA).[1] This guide focuses specifically on the synthesis of this compound, the product derived from oleic acid (18:1), one of the most abundant fatty acids in the human body. Understanding the kinetics and regulation of CPT I's activity towards oleoyl-CoA is crucial for elucidating its role in metabolic health and disease states like insulin resistance and obesity.

The Enzymatic Synthesis of this compound

The primary function of CPT I is to catalyze the conversion of long-chain fatty acyl-CoAs to their corresponding acylcarnitines. For oleic acid, the reaction is as follows:

Oleoyl-CoA + L-Carnitine ⇌ this compound + CoASH

This reaction occurs on the cytosolic face of the outer mitochondrial membrane. The product, this compound, is then transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT) in exchange for a molecule of free carnitine.[1] Once inside the mitochondrial matrix, CPT II, located on the inner membrane, reverses the reaction, reforming oleoyl-CoA for its subsequent entry into the β-oxidation spiral.

CPT I Isoforms and Substrate Specificity

Mammalian tissues express three isoforms of CPT I, encoded by distinct genes, which exhibit different kinetic properties and tissue distribution.

-

CPT1A (Liver isoform): Predominantly expressed in the liver, kidney, pancreas, and other tissues.[3] It is characterized by a lower affinity for carnitine and lower sensitivity to its inhibitor, malonyl-CoA, compared to CPT1B.[3][4]

-

CPT1B (Muscle isoform): The primary isoform in skeletal muscle, heart, and adipose tissue.[5] It has a higher affinity for carnitine and is significantly more sensitive to malonyl-CoA inhibition.[3][4]

-

CPT1C (Brain isoform): Expressed mainly in neurons within the brain, specifically in the endoplasmic reticulum rather than the mitochondria. Its precise role in fatty acid metabolism is still under investigation, and it displays low catalytic activity.[2]

CPT I demonstrates broad specificity for long-chain fatty acyl-CoAs (C12-C20). Studies on rat liver CPT I show that the maximal activity (Vmax) varies with the fatty acid substrate. Oleoyl-CoA (18:1n-9) is a highly favored substrate, with a Vmax second only to palmitoleoyl-CoA (16:1n-7).[6] Similarly, mitochondria from newborn pig muscle oxidize oleic acid (18:1n-9) at a higher rate than saturated fatty acids like stearic acid (18:0).[7]

Quantitative Analysis of CPT I Activity

The catalytic efficiency and regulation of CPT I are critical determinants of fatty acid oxidation rates. The following tables summarize key quantitative data regarding substrate kinetics and inhibitor sensitivity.

Table 1: Kinetic Parameters of CPT I Isoforms Note: Specific Km values for oleoyl-CoA are not prominently available in the cited literature; values for palmitoyl-CoA are provided as a close structural and functional analogue.

| Parameter | CPT1A (Liver) | CPT1B (Muscle) | Substrate | Organism/Tissue | Citation |

| Relative Vmax | 18:1n-9 > 18:2n-6 > 16:0 | Not specified | Various Acyl-CoAs | Rat Liver | [6] |

| Km (Carnitine) | ~30 µM | ~500 µM | L-Carnitine | Rat | [2][3] |

| Km (Acyl-CoA) | ~75 µM | ~80 µM | Palmitoyl-CoA | Rat Muscle | [8] |

Table 2: Inhibition of CPT I Activity by Malonyl-CoA (IC₅₀ Values) The IC₅₀ is the concentration of malonyl-CoA required to achieve 50% inhibition of CPT I activity.

| Isoform / Condition | IC₅₀ (µM) | Substrate Conc. | Preparation | Organism/Tissue | Citation |

| CPT1B | 0.034 µM | 25 µM Palmitoyl-CoA | Isolated Mitochondria | Rat Muscle | [8][9] |

| CPT1B | 0.61 µM | 25 µM Palmitoyl-CoA | Permeabilized Fibers | Rat Muscle | [8][9] |

| CPT1B | 0.49 µM | 150 µM Palmitoyl-CoA | Isolated Mitochondria | Rat Muscle | [8][9] |

| CPT1B | 6.3 µM | 150 µM Palmitoyl-CoA | Permeabilized Fibers | Rat Muscle | [8][9] |

| CPT1B (Untrained) | 0.49 ± 0.17 µM | Not specified | Isolated Mitochondria | Human Skeletal Muscle | [10] |

| CPT1B (Trained) | 0.17 ± 0.04 µM | Not specified | Isolated Mitochondria | Human Skeletal Muscle | [10] |

| CPT1A | 116 µM | Not specified | Yeast-expressed | Mouse | [4][11] |

| CPT1B | 0.29 µM | Not specified | Yeast-expressed | Mouse | [4][11] |

Regulation by Malonyl-CoA: The Metabolic Switch

The synthesis of this compound by CPT I is tightly regulated, primarily through allosteric inhibition by malonyl-CoA.[12] Malonyl-CoA is the first committed intermediate in the de novo synthesis of fatty acids. This regulatory link provides a sophisticated mechanism for controlling fuel selection.

When carbohydrate levels are high (e.g., in a fed state), glycolysis produces abundant acetyl-CoA. Acetyl-CoA carboxylase (ACC) converts cytosolic acetyl-CoA to malonyl-CoA. The resulting increase in malonyl-CoA concentration strongly inhibits CPT I, preventing the transport of oleoyl-CoA and other LCFAs into the mitochondria for oxidation.[1][12] This effectively shunts fatty acids towards storage pathways (e.g., triglyceride synthesis) while the cell utilizes glucose for energy. Conversely, during fasting or exercise, ACC activity decreases, leading to lower malonyl-CoA levels, which relieves the inhibition on CPT I and promotes fatty acid oxidation.[12]

Experimental Methodologies

Accurate measurement of CPT I activity and its products is fundamental to metabolic research. The following sections provide detailed protocols for key assays.

Protocol: CPT I Activity Assay (Forward Radioisotope Method)

This protocol measures the rate of conversion of a radiolabeled acyl-CoA substrate to its acylcarnitine product. It is adapted from established methods for use with isolated mitochondria.[13]

A. Materials:

-

Isolation Buffer: e.g., 100 mM KCl, 40 mM Tris·HCl, 1 mM EDTA, 1 mM ATP, 1.5% fatty acid-free BSA, pH 7.4.

-

Assay Buffer: e.g., 70 mM sucrose, 80 mM KCl, 10 mM HEPES, 5 mM L-carnitine, 2 mM KCN, 1% fatty acid-free BSA, pH 7.4.

-

Substrate: Oleoyl-CoA (or Palmitoyl-CoA).

-

Radiolabeled Substrate: [³H]L-carnitine or [¹⁴C]palmitoyl-CoA.

-

Stop Solution: 1 M HCl or 6% perchloric acid.

-

Extraction Solvent: Water-saturated butanol.

-

Scintillation fluid and counter.

B. Procedure:

-

Mitochondrial Isolation: Isolate intact mitochondria from tissue homogenates (e.g., skeletal muscle, liver) using differential centrifugation. The entire procedure should be performed at 0-4°C.

-

Protein Quantification: Determine the protein concentration of the mitochondrial suspension using a standard method (e.g., BCA assay).

-

Reaction Setup:

-

In a microcentrifuge tube, add 80 µL of Assay Buffer.

-

Add 10 µL of the mitochondrial suspension (e.g., 20-50 µg of protein).

-

To measure malonyl-CoA sensitivity, add the desired concentration of the inhibitor at this stage.

-

Pre-incubate the mixture for 5-10 minutes at 37°C.

-

-

Initiate Reaction: Start the reaction by adding 10 µL of a substrate mix containing oleoyl-CoA (final concentration e.g., 100 µM) and [³H]L-carnitine (final concentration e.g., 500 µM, with specific activity of ~1-2 µCi/µmol).

-

Incubation: Incubate for a predetermined time (e.g., 5-15 minutes) at 37°C, ensuring the reaction remains within the linear range of product formation.

-

Stop Reaction: Terminate the reaction by adding 100 µL of ice-cold 1 M HCl.

-

Product Extraction:

-

Add 400 µL of water-saturated butanol to each tube.

-

Vortex vigorously for 30 seconds to extract the radiolabeled this compound into the organic phase.

-

Centrifuge at >10,000 x g for 5 minutes to separate the phases.

-

-

Quantification:

-

Carefully transfer an aliquot (e.g., 200 µL) of the upper butanol phase to a scintillation vial.

-

Add 5 mL of scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

-

Calculation: Calculate CPT I activity as nmol of product formed per minute per mg of mitochondrial protein.

Protocol: Quantification of this compound by LC-MS/MS

This protocol provides a robust method for the specific and sensitive quantification of this compound in biological matrices like plasma.[14][15]

A. Materials:

-

Solvents: Acetonitrile, Methanol, Water (all LC-MS grade).

-

Reagents: Formic acid.

-

Internal Standard (IS): Deuterated this compound (e.g., Oleoyl-d3-L-carnitine).

-

LC-MS/MS system with a C18 reversed-phase column.

B. Procedure:

-

Sample Preparation (Protein Precipitation):

-

To a 50 µL aliquot of plasma in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing the internal standard (e.g., to a final concentration of 100 ng/mL).

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at >10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to an autosampler vial for analysis.

-

-

LC Separation:

-

Column: C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Develop a suitable gradient to separate this compound from other acylcarnitines and matrix components (e.g., a linear gradient from 5% to 95% B over several minutes).

-

Injection Volume: 5-10 µL.

-

-

MS/MS Detection:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and its deuterated internal standard. A common transition for oleoylcarnitine is m/z 426.4 → 85.1.

-

-

Quantification:

-

Generate a calibration curve using standards of known this compound concentrations.

-

Calculate the concentration in unknown samples by determining the peak area ratio of the analyte to the internal standard and interpolating from the calibration curve.

-

Conclusion

Carnitine Palmitoyltransferase I is the master regulator of mitochondrial long-chain fatty acid oxidation. Its synthesis of this compound from oleoyl-CoA is a critical, highly regulated step that dictates cellular fuel choice. The sensitivity of the CPT1A and CPT1B isoforms to malonyl-CoA provides a direct link between carbohydrate and fat metabolism, allowing cells to adapt to varying nutritional and energetic states. The quantitative data and detailed protocols provided in this guide serve as a foundational resource for researchers investigating metabolic pathways and developing therapeutic strategies targeting CPT I in diseases such as type 2 diabetes, obesity, and cardiovascular disorders.

References

- 1. Carnitine palmitoyltransferase I - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Mitochondrial CPT1A: Insights into structure, function, and basis for drug development [frontiersin.org]

- 3. Mitochondrial CPT1A: Insights into structure, function, and basis for drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Carnitine palmitoyltransferase 1 facilitates fatty acid oxidation in a non-cell-autonomous manner - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Influence of diet on the kinetic behavior of hepatic carnitine palmitoyltransferase I toward different acyl CoA esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Carnitine palmitoyltransferase I (CPT I) activity and its regulation by malonyl-CoA are modulated by age and cold exposure in skeletal muscle mitochondria from newborn pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of a novel malonyl-CoA IC50 for CPT-1: implications for predicting in vivo fatty acid oxidation rates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. portlandpress.com [portlandpress.com]

- 10. Sensitivity of CPT I to malonyl-CoA in trained and untrained human skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Malonyl coenzyme A and the regulation of functional carnitine palmitoyltransferase-1 activity and fat oxidation in human skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.physiology.org [journals.physiology.org]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

Oleoyl-L-Carnitine: An Endogenous Human Metabolite at the Crossroads of Metabolism and Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Oleoyl-L-carnitine, a long-chain acylcarnitine, is an endogenous human metabolite central to cellular energy metabolism. Formed from the esterification of oleic acid to L-carnitine, its primary physiological role is to facilitate the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation. While indispensable for normal fatty acid metabolism, emerging evidence has implicated elevated levels of this compound and other long-chain acylcarnitines in the pathophysiology of various metabolic diseases, including insulin resistance, cardiovascular disease, and chronic inflammation. This technical guide provides a comprehensive overview of the biochemistry, metabolic pathways, and pathophysiological significance of this compound. It includes a summary of quantitative data, detailed experimental protocols for its analysis, and visualizations of its key signaling pathways to support further research and drug development efforts in this area.

Introduction